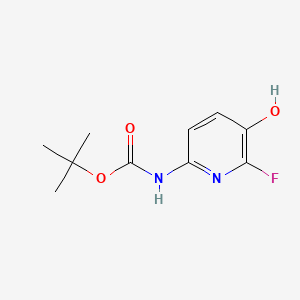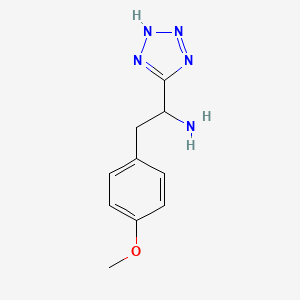
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H13FN2O3 and a molecular weight of 228.22 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted pyridine ring, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate typically involves the reaction of 6-fluoro-5-hydroxypyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the carbamate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluoro-substituted pyridine ring can undergo reduction reactions to form partially or fully hydrogenated derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective transformations of other functional groups .
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity . The fluoro-substituted pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-fluoropyridin-2-yl)carbamate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
Comparison: tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is unique due to the presence of both a fluoro and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and binding properties compared to its analogs. The fluoro group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides opportunities for hydrogen bonding and further derivatization.
Propriétés
Formule moléculaire |
C10H13FN2O3 |
|---|---|
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
tert-butyl N-(6-fluoro-5-hydroxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(15)13-7-5-4-6(14)8(11)12-7/h4-5,14H,1-3H3,(H,12,13,15) |
Clé InChI |
TWNCIKCGZBGSRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B14007053.png)


![N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide](/img/structure/B14007059.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007063.png)
![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14007071.png)

![3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B14007079.png)
![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B14007082.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007083.png)

![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)

